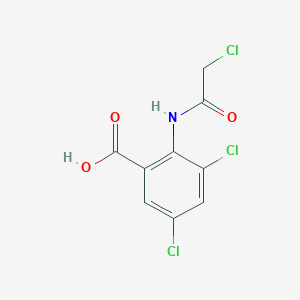

3,5-Dichloro-2-(2-chloroacetamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as 3,5-dichloro benzoic acid, involves starting with o-amino benzoic acid as the raw material. The process includes chlorination and diazotization under specific conditions to achieve high yields. Optimal conditions, including the ratio of raw materials, reaction temperature, and solvent volume, significantly affect the yield, which can reach over 70% (C. Qun, 2009).

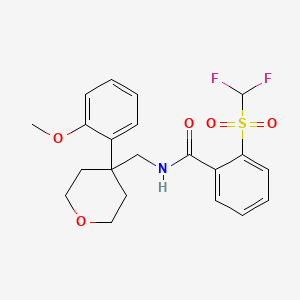

Molecular Structure Analysis

While the exact molecular structure analysis of "3,5-Dichloro-2-(2-chloroacetamido)benzoic acid" is not directly available, similar compounds have been studied to understand their molecular configuration, bonding, and spatial arrangement. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically employed to ascertain the structure and confirm the presence of functional groups and the overall geometry of such molecules.

Chemical Reactions and Properties

Compounds related to 3,5-dichloro benzoic acid derivatives undergo various chemical reactions, including esterification, amidation, and reactions with other organic and inorganic chemicals, showcasing their reactivity. These reactions are crucial for further modifications and applications in different chemical syntheses and industries (N. Shajari, A. Kazemizadeh, A. Ramazani, 2015).

Applications De Recherche Scientifique

Antituberculosis Activity

Organotin(IV) complexes, including those with carboxylic acids such as mefenamic acid and 2-[(2,6-dimethylphenyl)amino]benzoic acid, demonstrate significant antituberculosis activity. This activity is influenced by the ligand environment, the organic groups attached to the tin, and the compound's structure and toxicity. Notably, triorganotin(IV) complexes exhibit superior antituberculosis effectiveness compared to their diorganotin(IV) counterparts, potentially due to the associated organic ligand toxicity, which decreases in the order of tri > di > mono-organotins (Iqbal, Ali, & Shahzadi, 2015).

Salicylic Acid Derivative Applications

A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been introduced as a potential substitute for acetylsalicylic acid due to its promising COX-2 specificity, toxicity profile, and anti-inflammatory, analgesic, and antiplatelet activities. This review highlights its potential as a "new" drug development candidate, emphasizing the discovery, activity, benefits, and possible molecular mechanisms of its regulations in health and disease (Tjahjono et al., 2022).

Benzoic Acid in Gut Function Regulation

Benzoic acid, widely used as an antibacterial and antifungal preservative in foods and feeds, can promote gut functions including digestion, absorption, and barrier integrity. Appropriate levels of benzoic acid may enhance gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration could impair gut health (Mao, Yang, Chen, Yu, & He, 2019).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/irritation, serious eye damage/eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary targets of 3,5-Dichloro-2-(2-chloroacetamido)benzoic acid are currently unknown

Mode of Action

It is known that similar compounds can both stimulate nerve activity and act as sedatives .

Pharmacokinetics

Benzoic acid, a structurally similar compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This may provide some insight into the potential pharmacokinetics of this compound.

Propriétés

IUPAC Name |

3,5-dichloro-2-[(2-chloroacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl3NO3/c10-3-7(14)13-8-5(9(15)16)1-4(11)2-6(8)12/h1-2H,3H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEXUNLSFWPBMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)NC(=O)CCl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)

![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)

![3-Chloro-2-[[5-(4-fluorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2493819.png)

![6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2493823.png)